(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
Brand Name:
Vulcanchem
CAS No.:
86631-56-3
VCID:
VC21193858
InChI:
InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
SMILES:
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr
Molecular Formula:
C22H16Br2
Molecular Weight:
440.2 g/mol
(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene
CAS No.: 86631-56-3
Cat. No.: VC21193858
Molecular Formula: C22H16Br2
Molecular Weight: 440.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86631-56-3 |
|---|---|
| Molecular Formula | C22H16Br2 |
| Molecular Weight | 440.2 g/mol |
| IUPAC Name | 2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene |
| Standard InChI | InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2 |
| Standard InChI Key | VUUUEDHFRJQSSY-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator